6-(6-bromo-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenethylhexanamide
Description
This compound belongs to the quinazolinone class, characterized by a bicyclic 1,2-dihydroquinazolin-3(4H)-one core substituted with a bromine atom at position 6 and a thioxo group at position 2. The hexanamide chain at position 3 is further functionalized with a phenethyl group via an amide linkage. The bromine atom enhances steric bulk and electronic effects, while the thioxo group introduces hydrogen-bonding and nucleophilic reactivity .
Properties
Molecular Formula |
C22H24BrN3O2S |
|---|---|
Molecular Weight |
474.4 g/mol |
IUPAC Name |
6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(2-phenylethyl)hexanamide |
InChI |
InChI=1S/C22H24BrN3O2S/c23-17-10-11-19-18(15-17)21(28)26(22(29)25-19)14-6-2-5-9-20(27)24-13-12-16-7-3-1-4-8-16/h1,3-4,7-8,10-11,15H,2,5-6,9,12-14H2,(H,24,27)(H,25,29) |
InChI Key |
DXZKTMFTNNETBU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CCCCCN2C(=O)C3=C(C=CC(=C3)Br)NC2=S |
Origin of Product |
United States |
Biological Activity
The compound 6-(6-bromo-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenethylhexanamide is a quinazoline derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Quinazoline core : A bicyclic structure known for its diverse biological activities.
- Bromo group : Enhances reactivity and potential interactions with biological targets.
- Thioxo group : Contributes to nucleophilic reactivity.
- Amide linkage : Impacts solubility and bioavailability.
Molecular Formula : C21H28BrN3O2S
Molecular Weight : 466.4 g/mol
Synthesis
The synthesis of 6-(6-bromo-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenethylhexanamide typically involves:
- Starting Materials : Isatoic anhydride or anthranilic acid.
- Cyclization Reactions : Introducing the thioxo group and other substituents through various chemical transformations.
- Purification : Techniques such as recrystallization or chromatography to isolate the desired product.
The primary mechanism of action for this compound appears to involve the inhibition of specific protein targets associated with cell signaling pathways, particularly Polo-like kinase 1 (Plk1). Plk1 is crucial for cell division and mitosis; thus, its inhibition can lead to anti-proliferative effects in cancer cells.
Anticancer Activity
Research indicates that 6-(6-bromo-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenethylhexanamide exhibits significant anti-cancer properties:
- Inhibition Studies : Demonstrated effective inhibition of cancer cell lines with Plk1 overexpression.
- Cell Viability Assays : Showed reduced viability in treated cancer cells compared to controls.
Data Table: Biological Activity Overview
| Activity Type | Observations | Reference |
|---|---|---|
| Anticancer | Significant inhibition of Plk1 overexpressing cells | |
| Mechanism | Interaction with cell signaling pathways | |
| Synthesis Methods | Cyclization from isatoic anhydride |
Case Studies
Several studies have investigated the biological activity of quinazoline derivatives similar to this compound:
-
Study on Plk1 Inhibition :
- Objective : Evaluate the efficacy of quinazoline derivatives as Plk1 inhibitors.
- Findings : Compounds demonstrated potent anti-proliferative effects on various cancer cell lines, suggesting a promising avenue for drug development.
-
Pharmacological Profile Assessment :
- Objective : Assess the pharmacokinetics and toxicity profiles of related quinazoline compounds.
- Findings : Indicated favorable profiles with manageable toxicity levels, supporting further clinical investigation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural similarities with several quinazolinone derivatives reported in the literature. Key comparisons are outlined below:
Physicochemical Properties
- Lipophilicity: The phenethyl group in the target compound increases logP compared to analogues with polar substituents (e.g., morpholinopropyl in ).
- Solubility : Thioxo and amide groups enhance aqueous solubility relative to purely aromatic derivatives.
- Thermal Stability: The bromine atom may reduce melting points compared to non-halogenated analogues due to disrupted crystal packing .
Key Research Findings
Thioxo groups at position 2 increase electrophilicity, enabling covalent interactions with cysteine residues in enzymes .
Chain Length Optimization :
- Hexanamide chains (C6) balance flexibility and rigidity, optimizing membrane permeability and target engagement compared to shorter (C4–C5) chains .
Synthetic Challenges :
- Low yields (20–35%) in amidation steps due to steric hindrance from bulky substituents .
Preparation Methods
Table 1: Optimization of Amide Coupling Conditions
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| Solvent | DMF | THF | DMF |
| Temperature | 25°C | 50°C | 25°C |
| Base | Triethylamine | Pyridine | Triethylamine |
| Reaction Time | 24 h | 12 h | 24 h |
| Yield | 78% | 65% | 82% |
Alternative Synthetic Approaches
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times. For example, cyclization steps requiring 12 hours under reflux are completed in 30 minutes at 150°C under microwave conditions, with comparable yields (70–75%).
Ultrasonic Irradiation
Ultrasonic methods improve mixing and heat transfer, particularly in thiolation reactions. A 15-minute ultrasonic treatment at 80°C achieves 95% conversion compared to 60% under conventional stirring.
Purification and Characterization
Crude products are purified via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization. Nuclear magnetic resonance (NMR) spectroscopy confirms structural integrity:
-
¹H NMR (CDCl₃): δ 2.35 (t, 2H, CH₂CO), 3.45 (q, 2H, NHCH₂), 7.25–7.40 (m, 5H, aromatic).
-
¹³C NMR: 173.5 ppm (C=O), 160.2 ppm (C=S), 122.1 ppm (C-Br).
Mass spectrometry (ESI-MS) validates the molecular ion peak at m/z 527.08 [M+H]⁺.
Industrial-Scale Considerations
Large-scale production employs continuous flow reactors to enhance reproducibility. Key parameters include:
Q & A
Basic: What are the recommended synthetic routes for 6-(6-bromo-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenethylhexanamide, and how are yields optimized?
Answer:
The synthesis typically involves multi-step reactions starting with the formation of the quinazolinone core. A common approach includes:
- Step 1: Condensation of anthranilic acid derivatives with thiourea or isothiocyanates under reflux (ethanol or acetic acid) to form the 2-thioxo-quinazolin-4-one scaffold .
- Step 2: Alkylation or substitution at the N3 position using bromohexanamide intermediates, followed by coupling with phenethylamine via amide bond formation .
- Optimization: Yields (60–75%) depend on temperature control (70–90°C), solvent polarity (DMF for solubility), and catalysts like triethylamine for amide coupling .
Advanced: How can computational methods resolve contradictions in biological activity data for this compound across different cell lines?
Answer:
Discrepancies in IC50 values (e.g., 10–50 µM in cancer cell lines) may arise from variations in cell permeability, target expression, or off-target effects. Methodologies include:
- Molecular Docking: Simulate interactions with kinases (e.g., CDKs) to identify binding affinity differences due to structural variations in active sites .
- QSAR Modeling: Correlate substituent effects (e.g., bromo vs. fluoro groups) with activity trends using datasets from analogs .
- Pathway Analysis: Use RNA-seq or proteomics to verify target engagement (e.g., apoptosis markers like caspase-3/7) in resistant vs. sensitive cell lines .
Basic: What spectroscopic techniques are critical for confirming the structure and purity of this compound?
Answer:
- NMR Spectroscopy:
- 1H NMR confirms phenethyl and hexanamide chain integration (δ 2.5–3.5 ppm for CH2 groups, δ 7.2–7.4 ppm for aromatic protons) .
- 13C NMR verifies carbonyl (C=O, δ 165–175 ppm) and thioxo (C=S, δ 180–190 ppm) groups .
- Mass Spectrometry (ESI-MS): Validates molecular weight (e.g., [M+H]+ ~546 Da) .
- HPLC: Purity >95% using C18 columns (acetonitrile/water gradient) .
Advanced: How can researchers address low solubility and bioavailability in preclinical studies?
Answer:
- Salt Formation: Test hydrochloride or mesylate salts to improve aqueous solubility .
- Nanoformulation: Use liposomal encapsulation or PEGylation to enhance plasma stability (e.g., 2–3× increase in AUC in rodent models) .
- Prodrug Design: Introduce hydrolyzable groups (e.g., ester linkages) on the hexanamide chain for controlled release .
Basic: What in vitro assays are recommended for preliminary evaluation of anticancer activity?
Answer:
- MTT Assay: Screen cytotoxicity in 3–5 cancer cell lines (e.g., MCF-7, A549) with IC50 calculations .
- Cell Cycle Analysis: Use flow cytometry (PI staining) to detect G1/S arrest or apoptosis .
- Western Blotting: Validate target inhibition (e.g., reduced CDK2/4 expression) .
Advanced: How can crystallography data refine the understanding of this compound’s interaction with biological targets?
Answer:
- X-ray Crystallography: Co-crystallize with CDK2 or kinases to resolve binding modes (e.g., hydrogen bonds with hinge regions) .
- SHELX Refinement: Use SHELXL for high-resolution (<2.0 Å) structure optimization, focusing on thioxo group orientation .
- Electron Density Maps: Identify hydrophobic interactions with phenethyl groups and bromo substituents .
Basic: What are the stability considerations for long-term storage of this compound?
Answer:
- Temperature: Store at –20°C in amber vials to prevent photodegradation .
- pH Stability: Test degradation kinetics in buffers (pH 3–9); acidic conditions may hydrolyze the amide bond .
- Lyophilization: For aqueous solutions, lyophilize with trehalose to maintain stability >12 months .
Advanced: How can SAR studies guide the optimization of this compound’s selectivity against off-target enzymes?
Answer:
- Substituent Scanning: Replace bromo with electron-withdrawing groups (e.g., nitro) to enhance kinase selectivity .
- Fragment-Based Design: Screen truncated analogs (e.g., quinazolinone core alone) to identify minimal pharmacophores .
- Kinome-Wide Profiling: Use panels (e.g., Eurofins KinaseProfiler) to rank selectivity across 100+ kinases .
Basic: What in vivo models are appropriate for evaluating toxicity and efficacy?
Answer:
- Acute Toxicity: OECD Guideline 423 in rodents (dose range: 50–500 mg/kg) .
- Xenograft Models: Subcutaneous tumor implants (e.g., HCT-116) with biweekly dosing (10–25 mg/kg, IP) .
- Pharmacokinetics: Plasma half-life (t1/2) and bioavailability via LC-MS/MS analysis .
Advanced: How can metabolomics identify off-target effects or metabolic liabilities?
Answer:
- LC-HRMS: Profile metabolites in liver microsomes to detect oxidative debromination or glucuronidation .
- Pathway Enrichment: Use MetaboAnalyst to map perturbations in glycolysis or glutathione pathways .
- Reactive Metabolite Screening: Trapping assays (e.g., glutathione adducts) to assess covalent binding risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
